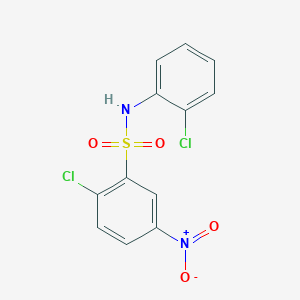![molecular formula C20H19N3O3S3 B3004464 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide CAS No. 922984-33-6](/img/structure/B3004464.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as thiadiazole and benzothiadiazole scaffolds, which are known for their biological properties. The first paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized for their potential anticancer activity . The second paper discusses a benzothiadiazole derivative with chromic behavior . These studies provide insights into the chemical behavior and potential applications of compounds related to the one .
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing thiadiazole and benzamide groups were synthesized under microwave irradiation, which typically results in shorter reaction times and higher yields. The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the exact synthesis of N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds was confirmed through spectroscopic methods and, in some cases, single-crystal XRD analysis . Theoretical calculations were also performed to understand the electronic structure, which is crucial for predicting the behavior of the compounds under different conditions . The presence of thiadiazole and benzothiadiazole rings in these compounds suggests that they may have interesting electronic and photophysical properties.
Chemical Reactions Analysis
The compounds studied exhibit responsiveness to external stimuli, such as solvent, temperature, and mechanical forces . This is particularly true for the benzothiadiazole derivative, which shows solvato-, thermo-, and mechanochromism based on the reversible formation of an intramolecular B-N bond . Such behavior indicates that the compound may also exhibit similar responsive characteristics, which could be useful in various applications, including sensors and switches.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were evaluated, with a focus on their anticancer activity . The compounds showed promising results against several human cancer cell lines, with GI50 values comparable to the standard drug Adriamycin . Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the compounds . The chromic behavior of the benzothiadiazole derivative was also studied, revealing its potential for applications that require materials sensitive to environmental changes .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to demonstrate inhibitory activity onglutamate-gated chloride channels (GluCl) .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release, and a loss of host immunosuppression . This suggests that the compound may act as an antagonist at the GluCl, preventing the normal function of these channels and thereby disrupting the physiological processes they regulate .
Biochemical Pathways
Given its proposed mode of action, it is likely that it impacts pathways involving glutamate signaling and chloride ion transport .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include disrupted glutamate signaling and chloride ion transport, leading to inhibited pharyngeal pumping, motility, and egg or microfilaria release, and a loss of host immunosuppression .
properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-12-5-7-14(8-6-12)29(25,26)11-3-4-17(24)23-20-22-15-9-10-16-18(19(15)28-20)21-13(2)27-16/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJTKZQLNRZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

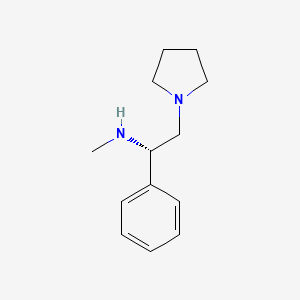
![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)
![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

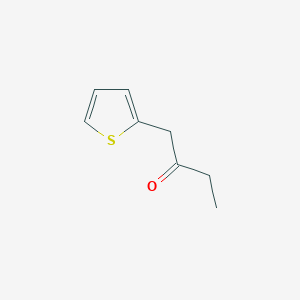
![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)
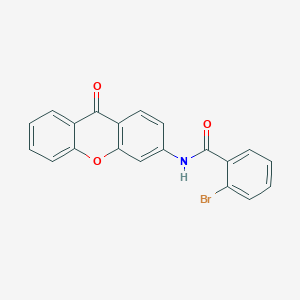

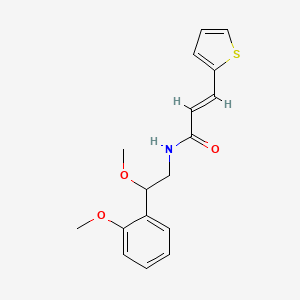
![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)
